

Application Notes and Protocols for N-Methylation of L-Valine

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-methylation of L-Valine, a critical modification in peptide and drug development. N-methylation can enhance a peptide's metabolic stability, membrane permeability, and conformational properties, making it a valuable tool for optimizing therapeutic candidates.[1][2] This document outlines three primary methods for achieving N-methylation of L-Valine: Reductive Amination (including the Eschweiler-Clarke reaction), Direct Alkylation of N-protected L-Valine, and On-Resin N-methylation for solid-phase peptide synthesis.

Data Summary: Comparison of N-Methylation Protocols for L-Valine

The following table summarizes quantitative data for different N-methylation methods. Please note that yields can vary based on specific reaction conditions and the scale of the synthesis.



| Protocol | Methylati ng Agent | Reducing Agent/Ba se | Protectin g Group | Solvent | Typical Yield (%) | Key Consider ations |
|-------------------------------|---|--------------------------------------|---|---|---------------------------|---|
| Eschweiler -Clarke | Formaldeh yde | Formic Acid | None (for free amine) | Aqueous | High | Irreversible due to CO2 loss; avoids quaternary ammonium salt formation. [3][4] |
| Reductive Amination | Formaldeh yde | Sodium Cyanoboro hydride | None (for free amine) | N,N- Dimethylfor mamide | High | Milder than Eschweiler -Clarke; suitable for sensitive substrates. [5] |
| Direct Alkylation | Methyl Iodide | Sodium Hydride (NaH) | Boc (tert- Butyloxyca rbonyl) | Tetrahydrof uran (THF) | ~74% (over 3 steps) | Requires N- protection; potential for racemizatio n under basic conditions. [6] |
| On-Resin N- Methylation | Dimethyl carbonate or Dimethyl sulfate | MTBD or other suitable base | Fmoc (Fluorenyl methyloxyc arbonyl) and o-NBS | N-Methyl- 2- pyrrolidone (NMP) | Good to Excellent | Compatible with solid- phase peptide synthesis (SPPS); |



multi-step process.[1] [7]

Experimental Protocols

Protocol 1: Eschweiler-Clarke Reductive Amination of L-Valine

This protocol describes the N,N-dimethylation of L-Valine using formaldehyde and formic acid. The reaction proceeds via the formation of an iminium ion, which is subsequently reduced by formic acid.[3][4][8][9] This method is robust and avoids the formation of quaternary ammonium salts.[3]

Materials:

- L-Valine
- Formaldehyde (37% aqueous solution)
- Formic Acid (98-100%)
- Hydrochloric Acid (1M)
- · Sodium Hydroxide solution
- Dichloromethane (DCM)
- Anhydrous Sodium Sulfate
- · Round-bottom flask
- Reflux condenser
- · Magnetic stirrer with heating
- Separatory funnel



Rotary evaporator

Procedure:

- To a solution of L-Valine (1.0 eq) in water, add formic acid (excess, e.g., 3.0 eq).
- Add formaldehyde (excess, e.g., 2.2 eq) to the mixture.
- Heat the reaction mixture to 80-100°C and reflux for 18-24 hours. The reaction is irreversible due to the loss of carbon dioxide gas.[3]
- Cool the mixture to room temperature.
- Acidify the mixture with 1M HCl and wash with dichloromethane (DCM) to remove any
 organic impurities.
- Basify the aqueous phase to pH 11 with a suitable base (e.g., NaOH).
- Extract the product into dichloromethane (3 x volume).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N,N-dimethyl-L-valine.
- Purify the product by column chromatography or recrystallization as needed.

Protocol 2: Direct N-Methylation of Boc-Protected L-Valine

This method involves the selective N-methylation of Boc-protected L-Valine using methyl iodide and a strong base.[6][10][11] The Boc protecting group prevents reaction at the amine while the carboxylate is thought to be protected by chelation to the sodium ion.[6][10][11]

Materials:

- Boc-L-Valine
- Sodium Hydride (NaH, 60% dispersion in mineral oil)



- Methyl Iodide (Mel)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous Ammonium Chloride (NH4Cl) solution
- Ethyl Acetate
- Brine
- · Anhydrous Magnesium Sulfate
- Round-bottom flask
- · Magnetic stirrer
- · Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve Boc-L-Valine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0°C in an ice bath.
- Carefully add sodium hydride (2.2 eq) portion-wise to the solution. Allow the mixture to stir at 0°C for 30 minutes.
- Add methyl iodide (excess, e.g., 3.0 eq) dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction by slowly adding saturated aqueous NH4Cl solution.
- Extract the product with ethyl acetate (3 x volume).



- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
- Purify the resulting Boc-N-methyl-L-valine by column chromatography.

Protocol 3: On-Resin N-Methylation of a Peptide Containing L-Valine

This protocol is adapted for solid-phase peptide synthesis (SPPS) and involves a three-step procedure: sulfonylation, methylation, and desulfonylation.[1][7] This method allows for the site-specific N-methylation of an amino acid residue within a peptide chain.

Materials:

- Fmoc-protected peptide-resin with a deprotected N-terminal L-Valine.
- o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
- N,N-Diisopropylethylamine (DIPEA) or 4-dimethylaminopyridine (DMAP)
- 1-Methyl-1,2,3,4,4-pentamethyl-2,5-diazasila-cyclopentane (MTBD) or another suitable non-nucleophilic base.
- Dimethyl carbonate or dimethyl sulfate (methylating agent)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- 2-Mercaptoethanol
- N-Methyl-2-pyrrolidone (NMP)
- Solid-phase synthesis vessel
- Shaker or automated peptide synthesizer

Procedure:



Step 1: Sulfonylation

- Swell the peptide-resin in NMP.
- In a separate vessel, pre-activate o-NBS-Cl (4 eq) with DMAP (10 eq) in NMP.[1]
- Add the activated o-NBS-Cl solution to the peptide-resin and shake for 2 hours at room temperature.
- Wash the resin thoroughly with NMP.

Step 2: Methylation

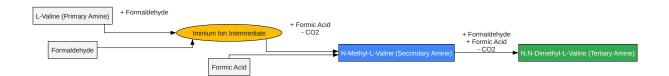
- Treat the o-NBS-protected peptide-resin with the methylating agent (e.g., dimethyl carbonate, excess) and a suitable base (e.g., MTBD, excess) in NMP.
- Shake the mixture at room temperature for 1-2 hours.
- Wash the resin thoroughly with NMP.

Step 3: Desulfonylation

- Prepare a solution of 2-mercaptoethanol (excess) and DBU (excess) in NMP.
- Add the desulfonylation solution to the resin and shake for 1-2 hours at room temperature.
- Wash the resin with NMP and then with a solvent suitable for the next step in the peptide synthesis.

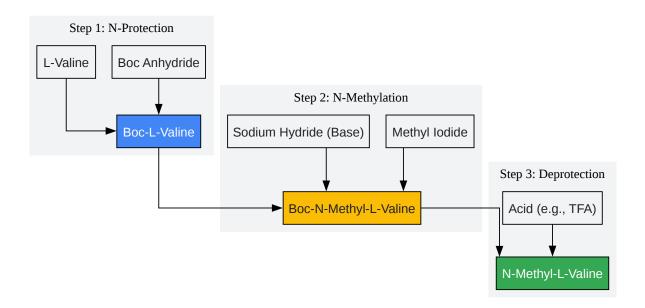
Visualizations





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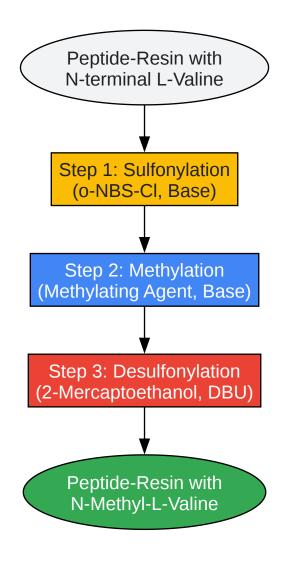
Caption: Mechanism of the Eschweiler-Clarke reaction for N-methylation of L-Valine.



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Caption: Workflow for the direct N-methylation of L-Valine via N-protection.





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Caption: Workflow for on-resin N-methylation in solid-phase peptide synthesis.

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